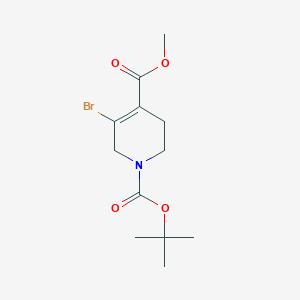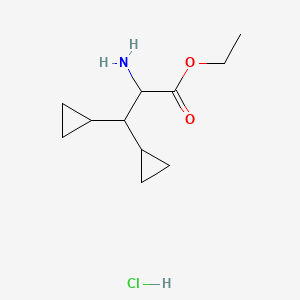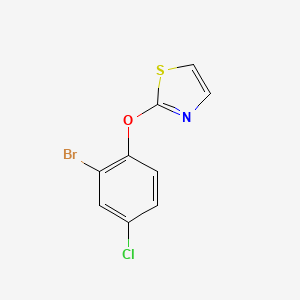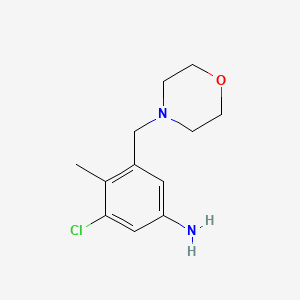
3-Chloro-4-methyl-5-(morpholinomethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methyl-5-(morpholinomethyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group, a methyl group, and a morpholinomethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-5-(morpholinomethyl)aniline typically involves the reaction of 3-chloro-4-methylaniline with formaldehyde and morpholine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the morpholinomethyl group. The general reaction scheme is as follows:
3-Chloro-4-methylaniline+Formaldehyde+Morpholine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-methyl-5-(morpholinomethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-methyl-5-(morpholinomethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-methyl-5-(morpholinomethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholinomethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methylaniline: Lacks the morpholinomethyl group, making it less versatile in certain applications.
4-Chloro-3-(morpholinomethyl)aniline: Similar structure but with different positioning of the chloro and methyl groups.
Dichloroanilines: Compounds with two chloro groups, which may have different reactivity and applications.
Uniqueness
3-Chloro-4-methyl-5-(morpholinomethyl)aniline is unique due to the presence of the morpholinomethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H17ClN2O |
|---|---|
Peso molecular |
240.73 g/mol |
Nombre IUPAC |
3-chloro-4-methyl-5-(morpholin-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H17ClN2O/c1-9-10(6-11(14)7-12(9)13)8-15-2-4-16-5-3-15/h6-7H,2-5,8,14H2,1H3 |
Clave InChI |
WWPPKIKKEYDXAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Cl)N)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B13927609.png)
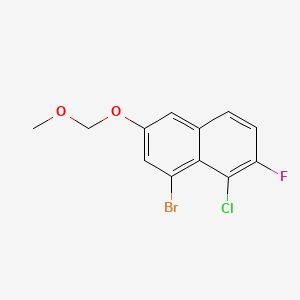
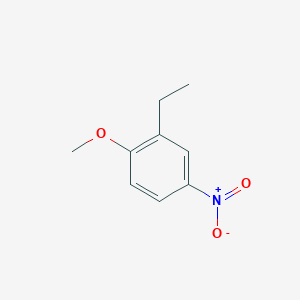
![Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)


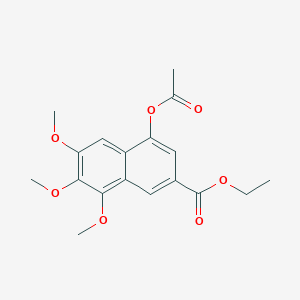
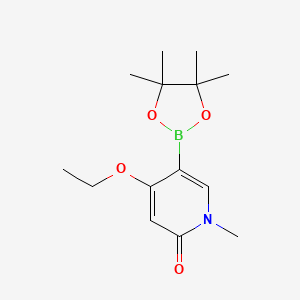
![2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, 1-methylethyl ester, (2Z)-](/img/structure/B13927657.png)

